molecular formula C9H14O4 B1205211 Polymethacrylate CAS No. 25086-15-1

Polymethacrylate

Cat. No. B1205211
Key on ui cas rn: 25086-15-1
M. Wt: 186.2 g/mol
InChI Key: IWVKTOUOPHGZRX-UHFFFAOYSA-N
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Patent
US04537855

Procedure details

9.0 g of methyl methacrylate, 0.86 g of methacrylic acid (charging ratio by mole=9/1), and 50 mg of benzoyl peroxide were dissolved in 50 g of dioxane, followed by heating the solution at 80° C. for 4 hours with agitation while purging with nitrogen and subsequently charging into a large amount of water. The resulting polymer was dissolved in a small amount of acetone and dropped into a large amount of a methanol/water mixture for re-precipitation, followed by drying in vacuo to obtain methyl methacrylate/methacrylic acid copolymer (molecular weight≈5,000).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>O1CCOCC1>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while purging with nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The resulting polymer was dissolved in a small amount of acetone
ADDITION
Type
ADDITION
Details
dropped into a large amount of a methanol/water mixture for re-precipitation
CUSTOM
Type
CUSTOM
Details
by drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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